N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazolothiazole intermediates, followed by their coupling under specific conditions. Common reagents used include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE stands out due to its combination of a benzodioxole ring, a fluorophenyl group, and a triazolothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16FN5O4S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H16FN5O4S/c22-13-3-1-2-12(8-13)18-25-21-27(26-18)15(10-32-21)6-7-23-19(28)20(29)24-14-4-5-16-17(9-14)31-11-30-16/h1-5,8-10H,6-7,11H2,(H,23,28)(H,24,29) |
InChI Key |
MHWPGIGZZXAEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.